![molecular formula C11H16ClNO2 B2917801 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 4233-26-5](/img/structure/B2917801.png)
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is a chemical compound that has been manually annotated by a third party . It is a benzenoid aromatic compound . The compound is also known by other synonyms such as “2-{(4-chlorophenyl)methylamino}ethan-1-ol” and "2,2’-(4-Chlorobenzylazanediyl)Diethanol" .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is complex, with a formula of C27H31Cl3N2O4 . The compound has an average mass of 553.906 and a mono-isotopic mass of 552.13494 .
Aplicaciones Científicas De Investigación
Ethanol and Its Biological Interactions
Ethanol interacts with various receptors and ion channels, impacting biological systems. Studies on ethanol's effects on receptor desensitization, particularly on serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, suggest its significant role in pharmacology and toxicology (Dopico & Lovinger, 2009).
Rearrangement of Beta-Amino Alcohols
The rearrangement of beta-amino alcohols, involving aziridinium intermediates, plays a crucial role in the synthesis of various amines. This process, critical for the development of pharmaceuticals and agrochemicals, demonstrates the versatility of compounds structurally related to 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol in synthetic chemistry (Métro et al., 2010).
Bioconversion of Lignocellulosic Materials
The bioconversion of lignocellulosic materials into ethanol highlights the importance of such compounds in renewable energy. Research on optimizing processes for efficient ethanol production from various biomass sources underscores the relevance of ethanol and related compounds in sustainable energy solutions (Swati et al., 2013).
Antioxidant and Anti-inflammatory Properties
Compounds like tyrosol and hydroxytyrosol, related to the chemical structure of interest, possess antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest potential applications in medical and dental fields, indicating the broader relevance of phenolic compounds in health science (Ramos et al., 2020).
Environmental Impact of Chlorinated Compounds
The environmental fate of chlorinated solvents, including their toxic effects and biodegradation, has been extensively studied. Research in this area emphasizes the importance of understanding and mitigating the environmental impact of chlorinated compounds, which may share some chemical properties with 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol (Ruder, 2006).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGXTPUSBBBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
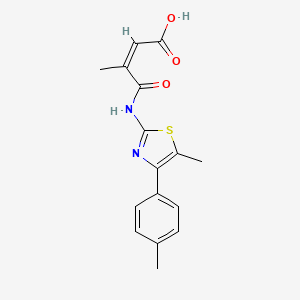
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
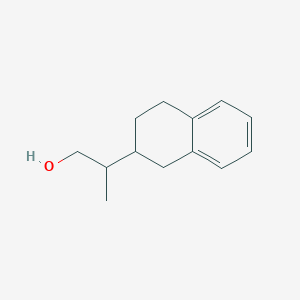
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
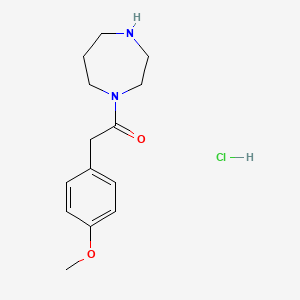
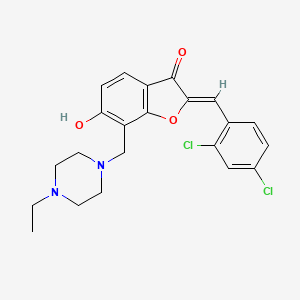
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
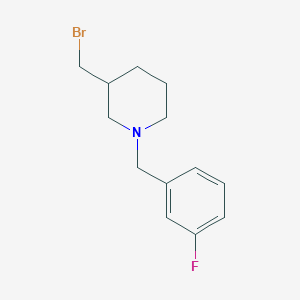
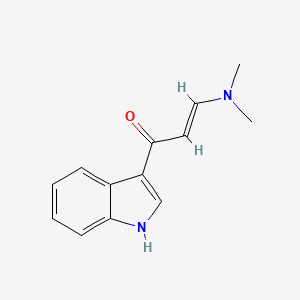
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)